methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate
Description
Methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate is an α,β-unsaturated ester characterized by a conjugated system with a nitro (-NO₂) group at the 3-position and a chloro (-Cl) substituent at the 4-position of the phenyl ring. The (2E) configuration denotes the trans geometry of the acrylate double bond, which is critical for its electronic properties and reactivity.
The nitro and chloro groups contribute to electron-withdrawing effects, influencing the compound’s stability, solubility, and interactions in chemical or biological systems.
Properties
IUPAC Name |
methyl (E)-3-(4-chloro-3-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4/c1-16-10(13)5-3-7-2-4-8(11)9(6-7)12(14)15/h2-6H,1H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVWYUZVGLAMBS-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 4-Chloro-3-nitrobenzaldehyde with Malonic Acid Derivatives
The primary method for synthesizing methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate involves a Knoevenagel-type condensation. This process typically uses 4-chloro-3-nitrobenzaldehyde as the aromatic aldehyde component, which reacts with malonic acid or its derivatives in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions in a suitable solvent like ethanol or acetic acid to afford the α,β-unsaturated ester with the (2E)-configuration.
- Reactants: 4-chloro-3-nitrobenzaldehyde + malonic acid/malonate
- Catalyst: Potassium carbonate
- Solvent: Ethanol or acetic acid
- Temperature: Reflux (~78°C for ethanol)
- Duration: 4–6 hours
Outcome: Formation of this compound with high yield and stereoselectivity favoring the trans (E) isomer.
Esterification of the Acid Intermediate
Following the condensation, the acid intermediate is esterified with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. This step ensures the conversion of the acid to the methyl ester, completing the synthesis of this compound.
- Reagents: Acid intermediate + methanol
- Catalyst: Sulfuric acid or hydrochloric acid
- Temperature: Reflux (~65°C)
- Duration: 2–4 hours
Note: The esterification step is often performed after purification of the condensation product to improve yield and purity.
Alternative Route: Synthesis via Cross-Coupling and Functional Group Transformations
An alternative, more complex synthesis involves initial formation of a nitrophenyl acyl chloride or sulfonyl chloride, followed by coupling with a suitable acrylate precursor. This route is supported by patent literature, indicating the use of chlorosulfonation and subsequent coupling with aniline derivatives to generate intermediates, which are then esterified.
- Chlorosulfonation of the aromatic ring
- Coupling with amino or sulfonyl derivatives
- Esterification with methyl alcohol
This pathway is advantageous for specific structural modifications but is less common for straightforward synthesis.
Research Findings and Data Tables
Research Findings on Reaction Optimization
Recent studies emphasize the importance of stereoselectivity in the condensation step, with reaction conditions optimized to favor the (2E)-isomer. Use of polar aprotic solvents like DMSO or acetonitrile has been shown to enhance yields and stereoselectivity. Catalysts such as piperidine or pyridine can further improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Addition: The double bond in the acrylate moiety can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, base catalysts.
Addition: Nucleophiles like Grignard reagents, electrophiles like halogens.
Major Products
Reduction: Methyl (2E)-3-(4-amino-3-nitrophenyl)acrylate.
Substitution: Methyl (2E)-3-(4-substituted-3-nitrophenyl)acrylate.
Addition: Various addition products depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemical Synthesis
Methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate serves as a versatile building block in organic chemistry. It is utilized in the synthesis of various heterocyclic compounds and polymers. The compound can undergo multiple reaction pathways, including:
- Diels-Alder Reactions : It can participate in Diels-Alder reactions, leading to complex cyclic structures that are precursors for biologically active compounds. A study demonstrated the successful synthesis of benzazocine derivatives using this compound, achieving yields of up to 87% .
- Palladium-Catalyzed Reactions : The compound has been employed in palladium-catalyzed cycloisomerization processes, which are crucial for constructing complex organic frameworks. For instance, a recent study reported optimizing conditions for intramolecular reactions to yield high percentages of desired products .
Biological Research
The biological applications of this compound are significant, particularly in drug development:
- Enzyme Inhibition : Research indicates that this compound can effectively inhibit enzyme activity critical in inflammatory and cancer pathways. The structural features allow it to interact with specific biological targets, making it a candidate for therapeutic development.
- Cytotoxicity Studies : Case studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, with IC₅₀ values ranging from 20 to 50 µM. These findings suggest potential applications in cancer treatment.
Industrial Applications
In the industrial sector, this compound is used for producing specialty chemicals:
- Dyes and Pigments : Its unique chemical properties make it suitable for synthesizing dyes and pigments, which are essential in various industries including textiles and coatings.
- Polymer Production : The compound's ability to polymerize makes it a valuable asset in creating advanced materials with specific properties tailored for applications in electronics and coatings.
Mechanism of Action
The mechanism of action of methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate depends on its specific application. In general, the compound may interact with biological molecules through its reactive functional groups, such as the nitro and chloro groups. These interactions can lead to the modification of proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
*Assumed molecular formula: C₁₀H₈ClNO₄ (calculated MW: 241.63); †Discrepancy noted: Ethyl analog has a higher MW (255.65) despite longer ester chain. ‡Nitro group absent in D8–D14; substituents include hydroxy, methoxy, and trifluorophenyl. §Estimated based on substituent additions to a methyl acrylate backbone.
Electronic and Reactivity Differences
- Meta-nitro groups may reduce steric hindrance compared to ortho-substituted analogs.
- Ester Group : Methyl esters generally exhibit higher volatility and lower hydrophobicity than ethyl esters, impacting solubility and bioavailability. Ethyl derivatives may show enhanced lipid solubility .
- Substituent Effects: Polar groups (e.g., hydroxy or methoxy in D8–D14) increase melting points (64–127°C) due to hydrogen bonding . The target compound’s nitro and chloro groups likely result in moderate polarity, with a melting point intermediate between nonpolar and polar analogs.
Research Implications and Limitations
- Biological Activity : Nitro and chloro groups are associated with antimicrobial and anticancer properties. Ortho-nitro isomers (e.g., ethyl analog ) may exhibit different binding affinities compared to meta-nitro derivatives.
- Data Gaps : Melting points, solubility, and spectral data for the target compound are unavailable in the provided evidence, limiting direct comparisons.
- Computational Tools : Programs like SHELXL and ORTEP-3 could model crystallographic data to predict structural stability and intermolecular interactions.
Biological Activity
Methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a nitro-substituted phenyl group, which is known to influence its biological activity. The presence of the nitro group may enhance reactivity and biological interactions, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and nucleic acids, modulating biochemical pathways involved in:
- Oxidative stress : The compound may influence the production of reactive oxygen species (ROS), impacting cellular signaling.
- Inflammation : It could alter inflammatory pathways, potentially leading to therapeutic effects in inflammatory diseases.
- Cell proliferation : Studies indicate that derivatives of this compound exhibit antiproliferative effects, particularly in cancer cell lines.
Antiproliferative Effects
Research has shown that related compounds exhibit significant antiproliferative activity in various cancer cell lines. For instance, a study demonstrated that certain analogues displayed IC50 values ranging from 10 to 33 nM against MCF-7 breast cancer cells, indicating strong inhibitory effects on cell growth .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| 9h | 10 | MCF-7 |
| 9q | 23 | MDA-MB-231 |
| 10p | 33 | MCF-7 |
Antimicrobial Properties
This compound and its derivatives have also been investigated for antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Case Studies
- Anticancer Activity : A series of studies focused on the antiproliferative effects of this compound derivatives. One notable study reported that these compounds inhibited tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The mechanism involved binding to the colchicine site on tubulin, similar to other known anticancer agents.
- Antioxidant Activity : Another investigation highlighted the antioxidant capacity of related compounds. The ability to scavenge free radicals was assessed using DPPH assays, revealing significant antioxidant activity that may contribute to their therapeutic potential against oxidative stress-related diseases.
Q & A
Q. What are the optimal synthetic routes for methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate, and how do reaction conditions influence stereoselectivity?
The synthesis of α,β-unsaturated esters like this compound typically employs Horner-Wadsworth-Emmons or Knoevenagel condensations. Key factors include:
- Catalyst selection : Base catalysts (e.g., piperidine) favor E-isomer formation due to steric hindrance during enolate intermediate formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .
- Temperature control : Lower temperatures (0–25°C) minimize side reactions such as nitro group reduction or ester hydrolysis .
Q. Example Reaction Optimization Table :
| Reaction Condition | Yield (%) | E/Z Ratio | Reference Method |
|---|---|---|---|
| Knoevenagel, DMF, 25°C | 78 | 95:5 | Adapted from |
| Horner-Wadsworth, THF, 0°C | 82 | 98:2 | Modified from |
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Single-crystal X-ray diffraction (SCXRD) : Resolves the E-configuration and confirms the nitro group’s orientation on the phenyl ring. Discrepancies in bond angles (e.g., C=C bond ≈ 1.34 Å) can indicate conjugation effects .
- NMR spectroscopy :
- ¹H NMR : Vinyl protons appear as doublets (J ≈ 16 Hz for E-isomers) .
- ¹³C NMR : Carbonyl carbons resonate at δ ≈ 165–170 ppm, influenced by nitro group electron-withdrawing effects .
- FT-IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .
Q. How should researchers handle stability and storage challenges for nitroaromatic acrylates?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the nitro group .
- Moisture control : Use desiccants (e.g., silica gel) to avoid ester hydrolysis.
- Thermal stability : Differential scanning calorimetry (DSC) data suggest decomposition above 200°C, requiring inert atmospheres during high-temperature reactions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity or regioselectivity in further functionalization?
Density functional theory (DFT) calculations (B3LYP/6-311+G**) can model:
- Electrophilic aromatic substitution (EAS) : Nitro and chloro groups direct incoming electrophiles to specific positions. For example, the meta position to the nitro group is less activated due to its strong electron-withdrawing effect .
- Frontier molecular orbitals (FMOs) : The LUMO of the acrylate moiety localizes on the β-carbon, guiding nucleophilic attack (e.g., Michael additions) .
Q. What strategies resolve contradictions in spectral data versus crystallographic results?
- Dynamic NMR : Detects rotameric equilibria or conformational flexibility that may explain split signals in NMR but rigid structures in XRD .
- Hirshfeld surface analysis : Identifies intermolecular interactions (e.g., C–H···O) that stabilize specific conformations in the solid state but not in solution .
Q. How can synthetic yields be improved while minimizing byproducts like Z-isomers or nitro-reduced derivatives?
- Additive screening : Catalytic amounts of Lewis acids (e.g., ZnCl₂) suppress Z-isomer formation by stabilizing transition states .
- In situ monitoring : ReactIR tracks nitro group integrity (1520 cm⁻¹ band) to prevent over-reduction .
- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes vs. 24 hours) and thermal degradation risks .
Q. What are the implications of polymorphism, and how can it be controlled during crystallization?
Polymorph screening using solvents of varying polarity (e.g., hexane vs. ethyl acetate) reveals:
- Form I : Needle-like crystals (monoclinic, P2₁/c) from ethanol .
- Form II : Plate-like crystals (triclinic, P 1) from DMSO/water .
Control via anti-solvent addition (e.g., water) ensures reproducible Form I production for SCXRD studies .
Q. What analytical challenges arise in purity assessment, and how are they addressed?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
